Cas no 2228659-81-0 (3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid)

3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid structure
2228659-81-0 structure
商品名:3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
CAS番号:2228659-81-0
MF:C10H9ClF2O2
メガワット:234.627069234848
CID:6313958
PubChem ID:165633503

3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
    • 2228659-81-0
    • EN300-1940702
    • インチ: 1S/C10H9ClF2O2/c1-6-3-2-4-7(11)9(6)10(12,13)5-8(14)15/h2-4H,5H2,1H3,(H,14,15)
    • InChIKey: TWCYFNXKBHOKLR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C)=C1C(CC(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 234.0259135g/mol
  • どういたいしつりょう: 234.0259135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 37.3Ų

3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1940702-0.05g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
0.05g
$1272.0 2023-09-17
Enamine
EN300-1940702-5g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
5g
$4391.0 2023-09-17
Enamine
EN300-1940702-10g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
10g
$6512.0 2023-09-17
Enamine
EN300-1940702-0.5g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
0.5g
$1453.0 2023-09-17
Enamine
EN300-1940702-5.0g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
5g
$4391.0 2023-06-03
Enamine
EN300-1940702-1g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
1g
$1515.0 2023-09-17
Enamine
EN300-1940702-0.1g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
0.1g
$1332.0 2023-09-17
Enamine
EN300-1940702-2.5g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
2.5g
$2969.0 2023-09-17
Enamine
EN300-1940702-0.25g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
0.25g
$1393.0 2023-09-17
Enamine
EN300-1940702-10.0g
3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid
2228659-81-0
10g
$6512.0 2023-06-03

3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid 関連文献

3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acidに関する追加情報

Professional Introduction to 3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic Acid (CAS No. 2228659-81-0)

3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid, with the CAS number 2228659-81-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery and molecular chemistry. The presence of both chloro and fluoro substituents in its molecular framework imparts distinct electronic and steric properties, making it a valuable candidate for various synthetic and pharmacological studies.

The molecular structure of 3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid consists of a phenyl ring substituted with a chloro group at the 2-position and a methyl group at the 6-position, coupled with a propanoic acid moiety that is further modified by two fluorine atoms at the 3-position. This arrangement creates a molecule with high lipophilicity and potential for interaction with biological targets. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, which are critical factors in the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of halogenated aromatic compounds as intermediates in the synthesis of biologically active molecules. The< strong>2-chloro-6-methylphenyl moiety in this compound serves as an excellent scaffold for further functionalization, allowing chemists to design a wide range of derivatives with tailored properties. Such derivatives have been investigated for their potential roles in inhibiting various enzymatic pathways and modulating signal transduction cascades.

One of the most compelling aspects of 3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid is its utility in the development of novel therapeutic agents. Researchers have leveraged its structural features to create compounds with anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, studies have shown that derivatives of this molecule can interact with specific protein targets, leading to the disruption of disease-related pathways. This has opened up new avenues for drug discovery, particularly in areas where traditional small-molecule inhibitors have failed to meet efficacy standards.

The< strong>3,3-difluoropropanoic acid component of the molecule contributes to its unique chemical behavior by introducing electron-withdrawing effects that can influence both reactivity and binding interactions. This has been particularly useful in designing molecules that require precise control over their electronic properties. In pharmaceutical applications, such control is essential for optimizing drug efficacy while minimizing side effects. The fluorine atoms also play a crucial role in enhancing the compound's bioavailability by improving its resistance to metabolic degradation.

Recent advancements in computational chemistry have further enhanced the understanding of how 3-(2-chloro-6-methylphenyl)-3,3-difluoropropanoic acid interacts with biological systems. Molecular modeling studies have revealed insights into its binding affinity and mode of action at various targets. These studies have not only validated experimental findings but also provided a rational basis for designing next-generation analogs with improved properties. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines, enabling researchers to predict and optimize molecular behavior before synthesizing new compounds.

The synthesis of< strong> 2228659-81-0 has also been refined through recent methodological improvements. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical methodologies have enabled more efficient and scalable production processes. These advancements have made it possible to explore larger libraries of derivatives more rapidly, accelerating the pace of discovery in medicinal chemistry. The ability to produce< strong> 2228659-81-0 and its analogs in high purity has further facilitated their use in preclinical and clinical studies.

The pharmacological potential of< strong> 2228659-81-0 has been highlighted in several recent publications that detail its interactions with key biological targets. For example, research has demonstrated its ability to inhibit enzymes involved in inflammatory responses by modulating the activity of transcription factors such as NF-κB. Additionally, studies have shown that derivatives of this compound can exhibit potent antitumor effects by interfering with pathways critical for cancer cell proliferation and survival. These findings underscore the compound's significance as a lead structure for developing novel therapeutics.

The future prospects for< strong> 2228659-81-0 and related compounds are promising, given the ongoing efforts to uncover new biological functions and optimize their pharmacological profiles. As our understanding of disease mechanisms continues to evolve, so too will our ability to harness the potential of halogenated aromatic compounds like this one. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating these findings into effective treatments for patients worldwide.

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